4-ethyl-5-[3-(morpholin-4-yl)propyl]-2-[4-(trifluoromethoxy)phenyl]-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione
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Overview
Description
4-ethyl-5-[3-(morpholin-4-yl)propyl]-2-[4-(trifluoromethoxy)phenyl]-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a morpholine ring, a trifluoromethoxyphenyl group, and a pyrazolopyridine core
Preparation Methods
The synthesis of 4-ethyl-5-[3-(morpholin-4-yl)propyl]-2-[4-(trifluoromethoxy)phenyl]-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the pyrazolopyridine core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolopyridine ring system.
Introduction of the trifluoromethoxyphenyl group: This step involves the substitution of a suitable precursor with a trifluoromethoxyphenyl group using reagents such as trifluoromethoxybenzene and a suitable catalyst.
Attachment of the morpholine ring: This step involves the reaction of the intermediate compound with morpholine under appropriate conditions to introduce the morpholine ring.
Final modifications: This step involves any necessary modifications to introduce the ethyl and propyl groups to complete the synthesis of the target compound.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
4-ethyl-5-[3-(morpholin-4-yl)propyl]-2-[4-(trifluoromethoxy)phenyl]-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the molecule are replaced with other groups using suitable reagents and conditions.
Addition: Addition reactions can occur at the double bonds present in the pyrazolopyridine ring, leading to the formation of addition products.
Common reagents and conditions used in these reactions include acids, bases, catalysts, and solvents such as ethanol, methanol, and dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-ethyl-5-[3-(morpholin-4-yl)propyl]-2-[4-(trifluoromethoxy)phenyl]-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Medicine: The compound is being explored for its potential use in the development of new drugs, particularly for its anti-inflammatory, anticancer, and antiviral properties.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-ethyl-5-[3-(morpholin-4-yl)propyl]-2-[4-(trifluoromethoxy)phenyl]-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases or interfere with the signaling pathways involved in inflammation and cancer progression.
Comparison with Similar Compounds
4-ethyl-5-[3-(morpholin-4-yl)propyl]-2-[4-(trifluoromethoxy)phenyl]-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione can be compared with other similar compounds, such as:
Indole derivatives: These compounds also possess diverse biological activities and are used in the development of new therapeutic agents.
Imidazole derivatives: These compounds are known for their broad range of chemical and biological properties and are used in various applications, including medicine and industry.
Properties
IUPAC Name |
4-ethyl-5-(3-morpholin-4-ylpropyl)-2-[4-(trifluoromethoxy)phenyl]-1H-pyrazolo[4,3-c]pyridine-3,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25F3N4O4/c1-2-18-20-17(14-19(30)28(18)9-3-8-27-10-12-32-13-11-27)26-29(21(20)31)15-4-6-16(7-5-15)33-22(23,24)25/h4-7,14,26H,2-3,8-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCHGZRTXYMUOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC(=O)N1CCCN3CCOCC3)NN(C2=O)C4=CC=C(C=C4)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25F3N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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